molecular formula C39H70O7 B599804 Uvarimacrophin A CAS No. 167425-75-4

Uvarimacrophin A

Cat. No.: B599804
CAS No.: 167425-75-4
M. Wt: 650.982
InChI Key: FPQIHOHGIGXPEO-QCHPFUFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uvarimacrophin A is a natural compound isolated from the roots of the plant Uvaria macrophylla. This compound belongs to a class of polyoxygenated seco-cyclohexenes and has been identified alongside other compounds such as uvamalols A-C . The structure of this compound has been elucidated using spectroscopic methods, making it a subject of interest in natural product chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Uvarimacrophin A from natural sources involves extraction from the roots of Uvaria macrophylla. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is primarily obtained from natural sources.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its structure. The focus remains on extraction and purification from the plant material rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Uvarimacrophin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Uvarimacrophin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Uvarimacrophin A involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as inhibiting the growth of certain bacteria by disrupting their cellular functions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and the presence of multiple oxygenated functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

[3-hydroxy-1-[5-(1-hydroxytridecyl)oxolan-2-yl]-15-(2-methyl-5-oxo-2H-furan-4-yl)pentadecyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQIHOHGIGXPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.